molecular formula C4H10BNO2 B13104514 (R)-Pyrrolidin-2-ylboronicacid

(R)-Pyrrolidin-2-ylboronicacid

Cat. No.: B13104514
M. Wt: 114.94 g/mol
InChI Key: VEBQYHFHXCAREJ-BYPYZUCNSA-N
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Description

®-Pyrrolidin-2-ylboronic acid is a boronic acid derivative that features a pyrrolidine ring attached to a boronic acid group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable tool in various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pyrrolidin-2-ylboronic acid typically involves the reaction of pyrrolidine with boronic acid derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed borylation reaction, where pyrrolidine is reacted with a boronic ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of ®-Pyrrolidin-2-ylboronic acid often involves large-scale borylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

®-Pyrrolidin-2-ylboronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce boranes. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

®-Pyrrolidin-2-ylboronic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.

    Industry: ®-Pyrrolidin-2-ylboronic acid is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which ®-Pyrrolidin-2-ylboronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry. The pyrrolidine ring provides additional stability and reactivity, enhancing the compound’s overall effectiveness.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple amine with a similar ring structure but lacking the boronic acid group.

    Phenylboronic acid: Contains a boronic acid group attached to a phenyl ring, used in similar applications but with different reactivity.

    Cyclopentylboronic acid: Features a cyclopentane ring instead of a pyrrolidine ring, offering different steric and electronic properties.

Uniqueness

®-Pyrrolidin-2-ylboronic acid is unique due to the combination of the pyrrolidine ring and the boronic acid group, which provides a distinct set of chemical properties. This combination allows for specific interactions and reactivity that are not observed in other similar compounds, making it a valuable tool in various fields of research and industry.

Properties

Molecular Formula

C4H10BNO2

Molecular Weight

114.94 g/mol

IUPAC Name

[(2R)-pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C4H10BNO2/c7-5(8)4-2-1-3-6-4/h4,6-8H,1-3H2/t4-/m0/s1

InChI Key

VEBQYHFHXCAREJ-BYPYZUCNSA-N

Isomeric SMILES

B([C@@H]1CCCN1)(O)O

Canonical SMILES

B(C1CCCN1)(O)O

Origin of Product

United States

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